4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid
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Overview
Description
4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21328 g/mol This compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yloxy group and a carboxylic acid group
Preparation Methods
The synthesis of 4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-carboxylic acid with tetrahydro-2H-pyran-4-ol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and provide therapeutic benefits.
Comparison with Similar Compounds
4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
Tetrahydropyran-2-carboxylic acid: This compound shares the tetrahydropyran ring but lacks the pyrimidine moiety, making it less versatile in certain applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound features a similar tetrahydropyran ring but with a hydroxylamine group, which imparts different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrimidine and tetrahydropyran moieties, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-(oxan-4-yloxy)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(14)9-11-4-1-8(12-9)16-7-2-5-15-6-3-7/h1,4,7H,2-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAYWSLANDUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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